CP-100356 hydrochloride

Catalog No.
S524262
CAS No.
142715-48-8
M.F
C31H37ClN4O6
M. Wt
597.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-100356 hydrochloride

CAS Number

142715-48-8

Product Name

CP-100356 hydrochloride

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Molecular Formula

C31H37ClN4O6

Molecular Weight

597.1 g/mol

InChI

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H

InChI Key

WWCHXVYTCMPAMV-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine Monohydrochloride;

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl

CP 100,356 is an inhibitor of P-glycoprotein (P-gp; IC50 = 0.5 µM for inhibition of calcein AM transport in MDCKII monolayers). It is selective for P-gp over multidrug resistance-associated protein 2 (MRP2) at 15 µM, as well as the cytochrome P450 (CYP) isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (IC50s = >50 µM for all) and organic anion transporter 1B1 (OATP1B1; IC50 = ~66 µM), but does inhibit breast cancer resistance protein (BCRP; IC50 = 1.5 µM). CP 100,356 (24 mg/kg), when administered in combination with prazosin, increases the rate of prazosin clearance in rats.

CP-100356 hydrochloride is an orally active, high-affinity dual inhibitor of the multidrug efflux transporters MDR1 (P-glycoprotein, P-gp) and Breast Cancer Resistance Protein (BCRP). Unlike many first-generation efflux modulators, it was specifically developed to decouple transporter inhibition from cytochrome P450-mediated metabolism. With low-micromolar to nanomolar potency against MDR1 (IC50 = 0.5 µM) and BCRP (IC50 = 1.5 µM), it serves as a critical procurement standard for in vitro permeability assays and in vivo pharmacokinetic profiling. Beyond ADME applications, CP-100356 has emerged as a highly specific, P-gp-independent entry inhibitor for mammarenaviruses, making it a versatile tool compound for both drug discovery and virological research [1].

Substituting CP-100356 with classic P-gp inhibitors like verapamil, ketoconazole, or cyclosporin A fundamentally compromises pharmacokinetic data integrity. These generic alternatives are potent inhibitors of major cytochrome P450 enzymes, particularly CYP3A4, which shares significant substrate overlap with P-gp. When used in vivo or in metabolically competent cell models, these substitutes simultaneously block both efflux and metabolism, making it impossible to isolate the true cause of altered drug exposure. CP-100356 resolves this by providing a clean 'chemical knockout' of efflux transporters without inhibiting CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 (IC50 > 50 µM), ensuring that observed shifts in bioavailability are strictly transporter-mediated [1].

Metabolic Non-Interference for Clean Pharmacokinetic Profiling

A primary procurement driver for CP-100356 is its complete lack of interference with major metabolic pathways. While classic P-gp inhibitors like verapamil and ketoconazole heavily inhibit CYP3A4—confounding the distinction between reduced efflux and reduced metabolism—CP-100356 shows an IC50 > 50 µM against CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6. This allows it to function as a 'chemical knockout' equivalent in vivo, cleanly isolating the impact of efflux transporters on oral drug absorption [1].

Evidence DimensionCYP3A4 Inhibition (IC50)
Target Compound DataCP-100356 (> 50 µM, negligible inhibition)
Comparator Or BaselineVerapamil / Ketoconazole (potent low-micromolar to nanomolar CYP3A4 inhibition)
Quantified Difference>50-fold cleaner metabolic profile
ConditionsIn vitro competitive inhibition assays against human P450 enzymes

Ensures that ADME/Tox researchers can accurately attribute changes in drug bioavailability strictly to efflux inhibition rather than metabolic blockade.

Dual MDR1 and BCRP Inhibition to Prevent Compensatory Efflux

Many developmental drugs are dual substrates for both P-gp (MDR1) and BCRP. Using a selective inhibitor like tariquidar (P-gp only) or Ko143 (BCRP only) often results in compensatory efflux by the uninhibited transporter, leading to false-negative permeability readings. CP-100356 effectively blocks both pathways, demonstrating an IC50 of 0.5 µM for MDR1-mediated calcein-AM transport and 1.5 µM for BCRP-mediated prazosin transport in MDCKII cells .

Evidence DimensionTransporter Inhibition (IC50)
Target Compound DataCP-100356 (MDR1 IC50 = 0.5 µM; BCRP IC50 = 1.5 µM)
Comparator Or BaselineSelective inhibitors (e.g., Tariquidar, which lacks BCRP coverage)
Quantified DifferenceSimultaneous dual-pathway blockade at low micromolar concentrations
ConditionsTransfected MDCKII cell monolayers

Prevents compensatory transporter activity in Caco-2 or MDCKII permeability assays, yielding highly accurate passive permeability data for pipeline compounds.

Unmasking True Antiviral Potency in High-Efflux Cell Lines

In cell-based screening assays, particularly those using high-efflux cell lines like VeroE6, pipeline drugs often appear falsely inactive. Co-administration of CP-100356 prevents this artifact. For example, the SARS-CoV-2 protease inhibitor PF-00835231 exhibited a 117- to 173-fold increase in apparent antiviral activity (shifting EC50 to 0.23 µM) when assayed in the presence of 2 µM CP-100356, which prevented the drug from being prematurely pumped out of the cells [1].

Evidence DimensionApparent Antiviral EC50 (PF-00835231)
Target Compound DataAssay with 2 µM CP-100356 (EC50 = 0.23 µM)
Comparator Or BaselineBaseline assay without CP-100356 (EC50 > 25 µM)
Quantified Difference117- to 173-fold increase in measurable potency
ConditionsVeroE6-enACE2 cell-based antiviral screening

Rescues false-negative efficacy readouts in preclinical screening by ensuring the test compound remains inside the target cells.

P-gp-Independent Pan-Mammarenavirus Entry Inhibition

Beyond its role as an efflux inhibitor, CP-100356 possesses a unique, highly specific structural capability to block low-pH-dependent membrane fusion mediated by arenavirus glycoproteins. It inhibits authentic Lassa virus infection with an IC50 of 0.062 µM. This mechanism is entirely independent of P-gp efflux activity, as demonstrated by the fact that the potent P-gp inhibitor tariquidar shows zero antiviral efficacy in the same model[1].

Evidence DimensionLassa Virus Infection Inhibition (IC50)
Target Compound DataCP-100356 (IC50 = 0.062 µM)
Comparator Or BaselineTariquidar (No inhibition / inactive)
Quantified DifferenceComplete divergence of antiviral activity despite shared P-gp target
ConditionsAuthentic Lassa virus infection in Vero cells

Provides virologists with a highly potent, specific tool compound for investigating arenavirus entry mechanisms distinct from standard efflux biology.

In Vivo 'Chemical Knockout' Pharmacokinetic Studies

CP-100356 is the preferred procurement choice for researchers needing to isolate the impact of intestinal efflux transporters on the oral bioavailability of novel drug candidates in rodent models, as it avoids the confounding CYP3A4 inhibition seen with verapamil or ketoconazole[1].

In Vitro Permeability and Efflux Profiling

Ideal for use in Caco-2 or MDCKII monolayer assays where dual blockade of both MDR1 and BCRP is required to accurately determine the true passive permeability of dual-substrate pipeline compounds without triggering compensatory efflux pathways .

Cell-Based Phenotypic Screening in High-Efflux Lines

Highly recommended as a co-administered reagent (at 0.5–2 µM) in VeroE6 or multi-drug resistant cancer cell models to prevent rapid efflux of test compounds, thereby unmasking their true intracellular IC50/EC50 values during early-stage drug discovery [2].

Mammarenavirus Entry Mechanism Research

Procured specifically by virology labs as a potent, P-gp-independent entry inhibitor to study low-pH-dependent membrane fusion in Lassa virus and lymphocytic choriomeningitis virus (LCMV) [3].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

596.2401626 Da

Monoisotopic Mass

596.2401626 Da

Heavy Atom Count

42

Dates

Last modified: 08-15-2023

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